Absence of Public-Enumerated Comparative Enzymatic Data Limits Direct Comparator Selection
An exhaustive search of the primary literature and patent examples for this precise compound did not retrieve publicly enumerated IC50 values for PIM-1, PIM-2, or PIM-3 that meet the criteria for direct head-to-head comparison. The compound is structurally encompassed by the broad Markush claims in the Incyte patent family WO2014113388 / EP2945939 / US10828290B2, which asserts utility as a PIM kinase inhibitor [1]. However, the patent examples do not individually enumerate quantitative activity data for this specific analogue. As a result, the highest-strength evidence dimension—direct comparative enzymatic potency—is currently unavailable from public sources. This absence must be explicitly acknowledged, and users are directed to request proprietary vendor characterization data or conduct in-house profiling against defined comparator compounds before making procurement decisions.
| Evidence Dimension | PIM kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available for this exact compound |
| Comparator Or Baseline | Closest structurally described compound in patent family with enumerated data: unspecified Example compound (WO2017059251) with PIM-1 IC50 ~10 nM, PIM-2 IC50 ~100 nM, PIM-3 IC50 ≤10 nM (identity not confirmed as 2415631-64-8) |
| Quantified Difference | Cannot be calculated |
| Conditions | Unknown; inferred from patent family context |
Why This Matters
Without publicly verified IC50 values against defined comparators, procurement for biological studies requires confirmation of potency from independent sources.
- [1] Incyte Holdings Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. EP2945939A1 / WO2014113388. View Source
